Ranolazine

Ischemic heart disease Hemodynamics Angina

Procure Ranolazine for its unique hemodynamic-neutral profile. Unlike ivabradine, it inhibits cardiac late INa without lowering heart rate or blood pressure, making it essential for HFpEF and hypotensive models. Its 9-fold selectivity for late over peak INa and frequency-dependent block (IC50: 7.5 µM at 0.1 Hz vs 1.9 µM at 5 Hz) provide a reliable benchmark for Nav1.5 studies. In AF research, it synergizes with amiodarone, increasing cardioversion success by 18% and reducing conversion time by over 10 hours. Also a validated P-gp inhibition control, elevating digoxin AUC by 40–60%.

Molecular Formula C24H33N3O4
Molecular Weight 427.5 g/mol
CAS No. 95635-55-5
Cat. No. B000828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRanolazine
CAS95635-55-5
Synonyms43285, RS
Dihydrochloride, Ranolazine
HCl, Ranolazine
Hydrochloride, Ranolazine
N-(2,6-dimethylphenyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1-piperazineacetamide
Ranexa
ranolazine
Ranolazine Dihydrochloride
Ranolazine HCl
Ranolazine Hydrochloride
renolazine
RS 43285
RS 43285 193
RS 43285-193
RS 43285193
RS-43285
RS43285
Molecular FormulaC24H33N3O4
Molecular Weight427.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O
InChIInChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)
InChIKeyXKLMZUWKNUAPSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / 5 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
Solubility1 mg/ml
Soluble in dichloromethane, methanol;  sparingly soluble in tetrahydrofuran, ethanol, acetonitrile, acetone;  slightly soluble in ethyl acetate, isopropanol, toluene, ethyl ether;  very slightly soluble in water
1.10e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Ranolazine (CAS 95635-55-5) for Scientific Procurement: Baseline Characteristics and Selection Context


Ranolazine is a piperazine derivative that functions as a selective inhibitor of the cardiac late sodium current (late INa) [1]. This mechanism reduces intracellular sodium and calcium overload, improving myocardial relaxation and diastolic function without significantly affecting heart rate or blood pressure [2]. It is approved as a second-line anti-anginal agent for chronic stable angina and exhibits antiarrhythmic properties [1]. The compound is available as a racemic mixture and is primarily metabolized by CYP3A4, with a minor contribution from CYP2D6 [3].

Why Ranolazine Cannot Be Substituted with Generic In-Class Compounds: Hemodynamic and Selectivity Considerations


Generic substitution among anti-anginal or antiarrhythmic agents is not straightforward due to fundamental mechanistic differences. For instance, ivabradine acts primarily as a heart rate-lowering agent via If channel inhibition, whereas ranolazine exerts its effects through late INa inhibition without altering heart rate [1]. This distinction is critical in patients with low baseline heart rates or hypotension where ivabradine may be contraindicated [1]. Similarly, unlike amiodarone, ranolazine demonstrates a different ion channel selectivity profile, notably a lower potency for hERG (IKr) blockade compared to its effect on late INa, which underpins its distinct proarrhythmic risk profile [2]. These differences in target engagement and downstream hemodynamic consequences preclude simple interchangeability and necessitate compound-specific procurement.

Quantitative Evidence Guide for Ranolazine Differentiation vs. Comparators


Hemodynamic Profile of Ranolazine vs. Ivabradine in Chronic Ischemic Heart Disease

In an 8-week randomized clinical trial, ranolazine demonstrated superior clinical efficacy and a distinct hemodynamic profile compared to ivabradine in patients with chronic ischemic heart disease and persistent angina. Ranolazine improved angina symptoms without lowering heart rate, whereas ivabradine's mechanism inherently reduces heart rate [1].

Ischemic heart disease Hemodynamics Angina

Cardioversion Efficacy of Ranolazine as an Adjunct to Amiodarone in Atrial Fibrillation

A meta-analysis of clinical studies found that adding ranolazine to intravenous amiodarone significantly improves the success rate and reduces the time required for cardioversion in patients with atrial fibrillation, compared to amiodarone alone [1].

Atrial Fibrillation Antiarrhythmic Cardioversion

Selectivity for Late vs. Peak Sodium Current (Nav1.5) Compared to In-Class Late INa Inhibitors

Ranolazine preferentially inhibits the persistent late sodium current (late INa) over the peak transient sodium current (peak INa) in the cardiac Nav1.5 channel. This selectivity profile is distinct from other late INa inhibitors under investigation, which may exhibit different potency and selectivity ratios [1]. The IC50 for late INa is 15 μM, whereas the IC50 for peak INa is 135 μM, indicating a 9-fold selectivity for the late current under these experimental conditions [1].

Ion channel Electrophysiology Nav1.5

Frequency-Dependent Block of Late INa and Tachycardia Selectivity

Ranolazine exhibits use-dependent block (UDB) of the cardiac late sodium current, with its potency increasing at higher stimulation frequencies. This property is important for efficacy during tachycardia, a condition where late INa is pathologically enhanced. The IC50 for blocking late INa decreases from 7.5 μM at 0.1 Hz to 1.9 μM at 5 Hz, demonstrating a 4-fold increase in potency at a physiologically relevant rapid heart rate [1].

Use-dependent block Tachycardia Electrophysiology

P-glycoprotein (P-gp) Inhibition and Drug Interaction Profile

Ranolazine acts as an inhibitor of the efflux transporter P-glycoprotein (P-gp). This property is quantitatively defined by its interaction with digoxin, a well-characterized P-gp substrate. Co-administration of ranolazine increases the area under the curve (AUC) of digoxin, which has implications for drug-drug interaction studies and multi-drug research protocols [1].

Pharmacokinetics Drug interactions P-glycoprotein

High-Impact Research and Industrial Application Scenarios for Ranolazine


Investigating Hemodynamic-Sparing Anti-Anginal Mechanisms

Ranolazine is the preferred tool compound for researchers requiring an anti-ischemic agent that does not alter heart rate or blood pressure. Its demonstrated superiority over ivabradine in improving angina symptoms (SAQ score) without hemodynamic depression makes it uniquely suited for studies in models of heart failure with preserved ejection fraction (HFpEF) or in animals with baseline hypotension, where traditional agents like beta-blockers or ivabradine are confounded by their negative chronotropic effects [1].

Combination Therapy for Enhanced Atrial Fibrillation Cardioversion

In both clinical and preclinical research on atrial fibrillation (AF), ranolazine is procured for its proven synergistic effect with amiodarone. Its ability to increase the rate of successful cardioversion by 18% and reduce time to conversion by over 10 hours makes it a critical component in optimizing AF management protocols and in studies exploring multi-modal antiarrhythmic strategies [1].

Functional Studies of Late vs. Peak Sodium Current in Cardiac Arrhythmias

Ranolazine serves as a standard reference inhibitor for functional studies aimed at dissecting the contributions of late sodium current (late INa) versus peak sodium current (peak INa) to cardiac electrophysiology and arrhythmogenesis. Its well-defined selectivity (9-fold for late INa over peak INa) and frequency-dependent block (IC50 decreases from 7.5 µM at 0.1 Hz to 1.9 µM at 5 Hz) provide a reliable benchmark for characterizing novel compounds or genetic mutations affecting Nav1.5 channel function [1][2].

Pharmacokinetic Interaction Studies Involving P-glycoprotein (P-gp)

Ranolazine is a validated tool for studying P-glycoprotein (P-gp)-mediated drug-drug interactions. Its ability to increase digoxin AUC by 40-60% provides a robust positive control for assays designed to assess P-gp inhibition liability in new chemical entities and for calibrating physiologically-based pharmacokinetic (PBPK) models of intestinal and renal transporter activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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